9,9-Bis(4-allyloxyphenyl)fluorene
Overview
Description
9,9-Bis(4-allyloxyphenyl)fluorene is an organic compound with the molecular formula C31H26O2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two allyloxyphenyl groups attached to the fluorene core.
Preparation Methods
The synthesis of 9,9-Bis(4-allyloxyphenyl)fluorene typically involves the condensation reaction of 9-fluorenone with 4-allyloxyphenylboronic acid. The reaction is catalyzed by a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
9,9-Bis(4-allyloxyphenyl)fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydro derivatives.
Scientific Research Applications
9,9-Bis(4-allyloxyphenyl)fluorene has several scientific research applications:
Materials Science: It is used as a monomer in the synthesis of polymers with high thermal stability and good optical properties. These polymers are used in the production of high-performance materials, such as coatings and adhesives.
Organic Electronics: The compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Chemical Sensors: It is employed in the development of chemical sensors for detecting various analytes, including gases and ions, owing to its fluorescence properties
Mechanism of Action
The mechanism of action of 9,9-Bis(4-allyloxyphenyl)fluorene involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as an electron-transporting material, facilitating the movement of electrons through the device. This is achieved through the delocalization of π-electrons across the fluorene core and the allyloxyphenyl groups, which enhances the compound’s conductivity and charge mobility .
Comparison with Similar Compounds
9,9-Bis(4-allyloxyphenyl)fluorene can be compared with other similar compounds, such as:
9,9-Bis(4-hydroxyphenyl)fluorene: This compound has hydroxyl groups instead of allyloxy groups, which makes it more hydrophilic and suitable for different applications, such as in the synthesis of epoxy resins and polycarbonates.
9,9-Bis(4-methoxyphenyl)fluorene: The presence of methoxy groups imparts different electronic properties, making it useful in various organic electronic applications.
9,9-Bis(4-aminophenyl)fluorene: The amino groups provide sites for further functionalization, making this compound valuable in the synthesis of advanced materials and pharmaceuticals
Properties
IUPAC Name |
9,9-bis(4-prop-2-enoxyphenyl)fluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26O2/c1-3-21-32-25-17-13-23(14-18-25)31(24-15-19-26(20-16-24)33-22-4-2)29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h3-20H,1-2,21-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGAWNXQZROGRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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